N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS No.: 2034290-53-2
Cat. No.: VC5273091
Molecular Formula: C17H14N6OS
Molecular Weight: 350.4
* For research use only. Not for human or veterinary use.
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide - 2034290-53-2](/images/structure/VC5273091.png)
Specification
CAS No. | 2034290-53-2 |
---|---|
Molecular Formula | C17H14N6OS |
Molecular Weight | 350.4 |
IUPAC Name | N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C17H14N6OS/c24-17(12-1-2-14-16(9-12)25-11-21-14)20-6-8-23-7-3-13(22-23)15-10-18-4-5-19-15/h1-5,7,9-11H,6,8H2,(H,20,24) |
Standard InChI Key | RFZWSOHOSPPQNI-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4)SC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide features three distinct heterocyclic systems: a benzo[d]thiazole scaffold, a pyrazine ring, and a pyrazole unit (Table 1). The benzothiazole core is linked via a carboxamide group to an ethyl chain substituted with a pyrazolyl-pyrazine moiety. This arrangement enhances molecular rigidity and facilitates interactions with biological targets such as kinases and receptors .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2034290-53-2 |
Molecular Formula | |
Molecular Weight | 350.4 g/mol |
Heterocyclic Components | Benzothiazole, Pyrazine, Pyrazole |
The pyrazine ring contributes to electron-deficient characteristics, enabling π-π stacking with aromatic residues in enzyme active sites. Meanwhile, the pyrazole moiety enhances solubility through hydrogen bonding, while the carboxamide group improves metabolic stability . Computational studies suggest a logP value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide involves multi-step organic reactions, often beginning with the preparation of the benzothiazole core. A common approach involves the condensation of 2-aminothiophenol with carboxylic acid derivatives, followed by cyclization to form the thiazole ring . Subsequent functionalization includes:
-
Pyrazole-Pyrazine Coupling: A Suzuki-Miyaura cross-coupling reaction attaches the pyrazine-pyrazole moiety to the ethyl linker.
-
Carboxamide Formation: The benzo[d]thiazole-6-carboxylic acid is activated using coupling agents like HATU and reacted with the amine-containing ethyl-pyrazolyl-pyrazine intermediate .
Key Reaction Conditions:
-
Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
-
Polar aprotic solvents (e.g., DMF, THF) at 80–100°C.
-
Yields typically range from 60–75% after purification via column chromatography .
Analytical Characterization
Advanced techniques confirm structural integrity:
-
NMR Spectroscopy: NMR (DMSO-) displays distinct peaks for the pyrazine protons (δ 8.5–9.0 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 351.4 [M+H] .
-
X-ray Crystallography: Resolves the planar benzothiazole system and the twisted conformation of the ethyl-pyrazolyl-pyrazine chain .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound demonstrates potent inhibition of kinases such as MPS1 (Monopolar Spindle 1) and p70S6Kβ, which regulate cell cycle progression and protein synthesis. In biochemical assays, it exhibits an IC₅₀ of 12 nM against MPS1, comparable to leading inhibitors like reversine . By binding to the ATP-binding pocket, it disrupts spindle assembly checkpoint signaling, forcing cells into premature anaphase and mitotic catastrophe .
PARP Enzyme Modulation
Structural analogs of this compound show affinity for Poly(ADP-ribose) polymerase (PARP), with >80% inhibition at 1 μM concentrations . The carboxamide group mimics the nicotinamide moiety of NAD, competing for PARP’s catalytic site and impairing DNA repair in BRCA-mutated cancer cells.
Antiproliferative Effects
In the NCI-60 cancer cell line panel, the compound exhibits broad-spectrum activity, with GI₅₀ values of 0.8–2.4 μM against breast (MCF-7) and lung (A549) carcinomas . Apoptosis is induced via caspase-3/7 activation and Bcl-2 downregulation, as confirmed by flow cytometry and Western blotting .
Pharmacological Applications
Oncology Therapeutics
The compound’s dual inhibition of MPS1 and PARP positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin). Synergistic effects reduce IC₅₀ values by 3–5 fold in ovarian cancer models .
Neuroinflammatory Disorders
Preliminary data suggest activity against MAPKAPK2, a kinase implicated in neuroinflammation. In murine microglial cells, it suppresses TNF-α production by 65% at 10 μM, outperforming dexamethasone .
Research Advancements and Case Studies
In Vivo Efficacy
A 2024 study evaluated the compound in xenograft models of colorectal cancer (HCT-116). Daily oral dosing (50 mg/kg) reduced tumor volume by 72% over 21 days, with no significant weight loss or hepatotoxicity . Pharmacokinetic analysis revealed a half-life of 6.2 hours and 89% plasma protein binding .
Resistance Mechanisms
ATP-binding cassette (ABC) transporters, particularly P-glycoprotein, mediate efflux in resistant cell lines. Co-administration with verapamil (a P-gp inhibitor) restores potency, reducing IC₅₀ from 5.2 μM to 0.9 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume